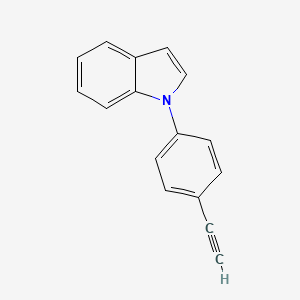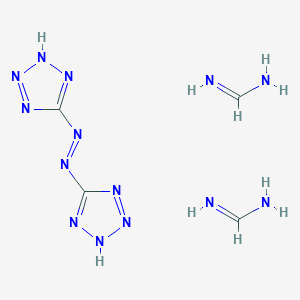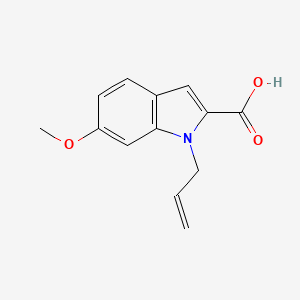![molecular formula C15H15FN4O2S B14206470 N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide CAS No. 824937-80-6](/img/structure/B14206470.png)
N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an azido group, a phenylethyl moiety, a fluorophenyl ring, and a methanesulfonamide group. These functional groups contribute to its reactivity and potential utility in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azido Group:
Substitution Reactions: The phenylethyl moiety can be introduced via substitution reactions, often involving the use of phenylethyl halides and suitable nucleophiles.
Fluorination: The fluorophenyl ring can be synthesized through electrophilic fluorination reactions using reagents such as Selectfluor.
Methanesulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can further participate in various organic transformations.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s azido group makes it useful in bioconjugation and click chemistry for labeling biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The fluorophenyl ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The methanesulfonamide group can enhance solubility and stability, contributing to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(1-Azido-2-phenylethyl)phenyl]methanesulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
N-[4-(1-Azido-2-phenylethyl)-2-chlorophenyl]methanesulfonamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior and applications.
Uniqueness
N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
824937-80-6 |
|---|---|
Fórmula molecular |
C15H15FN4O2S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-[4-(1-azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C15H15FN4O2S/c1-23(21,22)19-14-8-7-12(10-13(14)16)15(18-20-17)9-11-5-3-2-4-6-11/h2-8,10,15,19H,9H2,1H3 |
Clave InChI |
IKOUOGDSZBXJGT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=C(C=C1)C(CC2=CC=CC=C2)N=[N+]=[N-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)


![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)


![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)




